molecular formula C12H19NO6S B1408396 Terbutaline 3-O-sulfate CAS No. 71324-19-1

Terbutaline 3-O-sulfate

Cat. No.: B1408396
CAS No.: 71324-19-1
M. Wt: 305.35 g/mol
InChI Key: PJLSXGCGRJMTIX-UHFFFAOYSA-N
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Description

Terbutaline 3-O-sulfate is a derivative of terbutaline, a synthetic beta-2 adrenergic receptor agonist. Terbutaline is commonly used for the management of bronchospasm associated with asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease. The sulfate conjugate form of terbutaline, such as this compound, is often studied for its pharmacokinetic properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terbutaline 3-O-sulfate typically involves the sulfation of terbutaline. This process can be achieved by reacting terbutaline with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from impurities .

Chemical Reactions Analysis

Types of Reactions

Terbutaline 3-O-sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Terbutaline 3-O-sulfate exerts its effects by stimulating intracellular adenyl cyclase, the enzyme that catalyzes the conversion of ATP to cyclic-3’, 5’-adenosine monophosphate (cAMP). This results in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from mast cells. The compound acts on beta-2 receptors located in bronchial, vascular, and uterine smooth muscle, leading to the relaxation of these muscles and inhibition of contractility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terbutaline 3-O-sulfate is unique due to its specific sulfation at the 3-O position, which may influence its pharmacokinetic properties and metabolic stability. This modification can result in differences in absorption, distribution, metabolism, and excretion compared to other beta-2 agonists .

Properties

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6S/c1-12(2,3)13-7-11(15)8-4-9(14)6-10(5-8)19-20(16,17)18/h4-6,11,13-15H,7H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLSXGCGRJMTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71324-19-1
Record name Terbutaline 3-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071324191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERBUTALINE 3-O-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX41C935E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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